

Stability and degradation of Bis(pinacolato)diboron under air

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Compound of Interest

Compound Name: Bis(pinacolato)diborane

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Technical Support Center: Bis(pinacolato)diboron (B2pin2)

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of Bis(pinacolato)diboron (B2pin2) when exposed to air.

Frequently Asked Questions (FAQs)

Q1: Is Bis(pinacolato)diboron stable in air?

A1: Contrary to common belief, Bis(pinacolato)diboron is not completely stable when exposed to air over long periods.^{[1][2]} For B2pin2 to degrade, both oxygen and water must be present.^{[1][3]} The degradation process can be slow at room temperature but is accelerated by increased temperature.^{[1][2]} For optimal stability and to ensure the integrity of your experimental results, it is highly recommended to store and handle B2pin2 under an inert atmosphere (e.g., nitrogen or argon).^[1]

Q2: What are the primary degradation products of B2pin2?

A2: When B2pin2 degrades in the presence of air and moisture, the main degradation products are pinacolboronic acid (pinB-OH) and its dehydration condensation product, bis(pinacolato)oxybisborane ((Bpin)2O).^{[1][2]}

Q3: How should I properly store B2pin2?

A3: To ensure its long-term chemical purity, B2pin2 should be stored in a tightly sealed container under an inert atmosphere.^{[1][4][5]} It is also advisable to store it in a cool, dry, and well-ventilated place, away from incompatible materials.^{[4][5][6]} Some suppliers recommend refrigeration.^[6]

Q4: Can I handle B2pin2 on the benchtop for a short period?

A4: While B2pin2 is not acutely sensitive to brief exposure to air, it is best practice to minimize its time in a non-inert environment, especially in a humid atmosphere.^{[7][8]} For weighing and transferring, it is recommended to work quickly or, for sensitive reactions, to perform these manipulations in a glovebox.

Q5: How can I check the purity of my B2pin2?

A5: The purity of B2pin2 can be assessed using several analytical techniques. While standard ¹H and ¹³C NMR spectra of degraded B2pin2 may appear clean, ¹¹B NMR is more effective at identifying the boron-containing degradation products.^[2] Gas Chromatography-Mass Spectrometry (GC-MS) is another sensitive method for detecting impurities.^[9] For a precise measure of purity, quantitative ¹H NMR (qNMR) can be employed.^{[10][11]}

Troubleshooting Guide

This section addresses common problems encountered during reactions involving B2pin2, which may be related to its degradation.

Problem	Potential Cause	Recommended Solution
Low or no yield in Miyaura borylation or Suzuki-Miyaura coupling.	The B2pin2 reagent may have degraded due to improper storage and exposure to air and moisture. [1] [2]	- Verify the purity of the B2pin2 using ¹¹ B NMR or GC-MS. - Use a fresh bottle of B2pin2 stored under an inert atmosphere. - If you suspect degradation, you can attempt to recrystallize the B2pin2, but it is often more reliable to use a new batch. [2]
Formation of symmetrical biphenyl homocoupling product in Suzuki-Miyaura reactions.	This can be caused by the presence of water, which can facilitate the unwanted side reaction. [12] Degraded B2pin2 can be a source of water.	- Ensure all reagents and solvents are anhydrous. - Use freshly opened, high-purity B2pin2. - Thoroughly degas the reaction mixture.
Incomplete reaction, with starting material remaining.	This could be due to degraded B2pin2, leading to incorrect stoichiometry, or other reaction parameters. [13]	- Confirm the purity and accurate quantification of your B2pin2. - Optimize reaction conditions such as temperature, time, and catalyst loading.
Difficulty in purifying the desired boronic ester product from excess B2pin2.	B2pin2 and the desired product may have similar polarities, making chromatographic separation challenging. [14]	- Use a minimal excess of B2pin2 (e.g., 1.1-1.2 equivalents). - Excess B2pin2 can sometimes be removed by washing the crude product with a non-polar solvent like heptane. [14]

Quantitative Data on B2pin2 Degradation

The following table summarizes the stability of solid B2pin2 and other diboron reagents when heated in air.

Compound	Condition	Time (days)	Degradation (%)	Degradation Products
B2pin2	50 °C, in air	10	100%	pinB-OH, (Bpin)2O
B2nep2 (neopentylglycol ato)	50 °C, in air	10	54%	Not specified
pinB-Bdan (1,8- diaminonaphthal ene)	50 °C, in air	10	10%	Not specified
B2cat2 (catecholato)	50 °C, in air	10	Trace	Not specified
B2Epin2 (tetraethylpinacol ato)	50 °C, in air	10	Trace	Not specified
Data sourced from a study on the air stability of diboron reagents. [1]				

Experimental Protocols

Protocol 1: Assessment of B2pin2 Stability in the Solid State

Objective: To determine the stability of solid B2pin2 under atmospheric conditions at an elevated temperature.

Materials:

- Bis(pinacolato)diboron (B2pin2)
- Glass vials with caps

- Oven set to 50 °C
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- NMR spectrometer

Procedure:

- Place a known quantity (e.g., 100 mg) of B2pin2 into several glass vials.
- Leave the vials open to the air and place them in an oven maintained at 50 °C.
- At specified time intervals (e.g., 1, 3, 5, 7, and 10 days), remove one vial from the oven.
- Allow the vial to cool to room temperature.
- Prepare a sample for GC-MS analysis by dissolving a small amount of the solid in a suitable solvent (e.g., dichloromethane).
- Prepare a separate sample for NMR analysis (^1H , ^{13}C , and ^{11}B) by dissolving a portion of the solid in an appropriate deuterated solvent (e.g., CDCl_3).
- Analyze the samples to quantify the remaining B2pin2 and identify the degradation products.

Protocol 2: Purity Determination of B2pin2 by Quantitative ^1H NMR (qNMR)

Objective: To accurately determine the purity of a B2pin2 sample using an internal standard.

Materials:

- Bis(pinacolato)diboron (B2pin2) sample
- High-purity internal standard with a known chemical shift that does not overlap with the analyte signal (e.g., 1,3,5-trimethoxybenzene)
- High-precision analytical balance

- NMR tubes
- Deuterated solvent (e.g., CDCl₃)
- NMR spectrometer

Procedure:

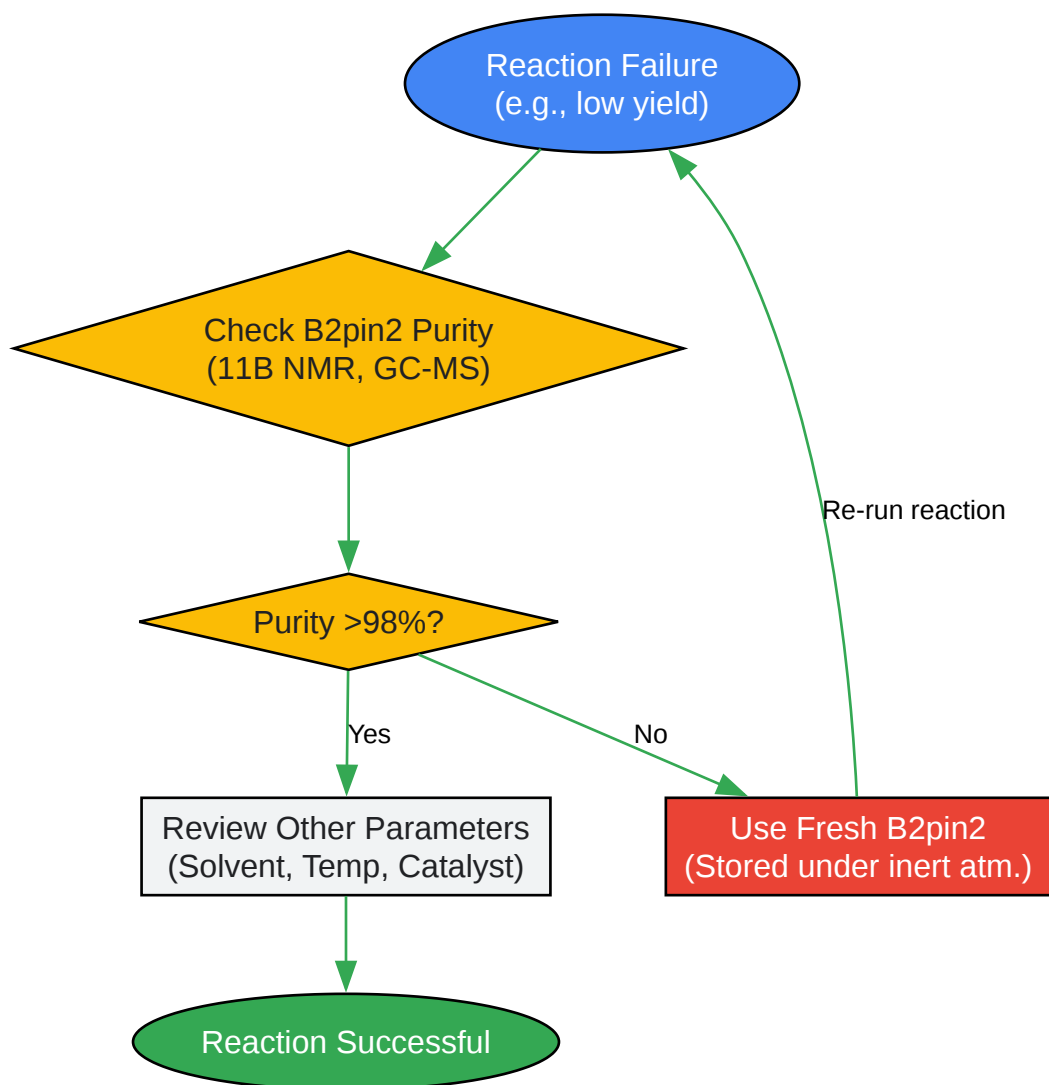
- Accurately weigh a precise amount of the internal standard (e.g., 10 mg) and the B2pin2 sample (e.g., 20 mg) into a clean vial.
- Dissolve the mixture in a known volume of deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
- Integrate a well-resolved signal from B2pin2 (e.g., the methyl protons at ~1.2 ppm) and a signal from the internal standard.
- Calculate the purity of the B2pin2 sample using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{standard}} / I_{\text{standard}}) * (MW_{\text{analyte}} / MW_{\text{standard}}) * (m_{\text{standard}} / m_{\text{analyte}}) * 100$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass

Visualizations



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